Lanosta-8,24-dien-3-one Lanosta-8,24-dien-3-one
Brand Name: Vulcanchem
CAS No.: 5539-04-8
VCID: VC21338871
InChI: InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1
SMILES: CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C
Molecular Formula: C30H48O
Molecular Weight: 424.7 g/mol

Lanosta-8,24-dien-3-one

CAS No.: 5539-04-8

VCID: VC21338871

Molecular Formula: C30H48O

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Lanosta-8,24-dien-3-one - 5539-04-8

Description

Lanosta-8,24-dien-3-one, also known as lanosterone, is a triterpenoid compound with the molecular formula C30H48O and a molecular weight of 424.7 g/mol . It is part of the lanostane family, which includes various tetracyclic triterpenes. These compounds are known for their diverse biological activities and are found in various plants and fungi.

Biological Activities

Lanosta-8,24-dien-3-one has been studied for its potential biological activities, including antioxidant properties. In a study analyzing the phytochemical composition of Apis mellifera propolis, lanosta-8,24-dien-3-one was identified as an antioxidant compound . This suggests its potential role in protecting against oxidative stress and related diseases.

Research Findings

Recent studies have focused on the phytochemical analysis of natural products, highlighting the importance of lanosta-8,24-dien-3-one and similar triterpenoids in medicinal applications. For instance, lanostane derivatives have been explored for their anti-inflammatory and anticancer properties .

CompoundBiological ActivitySource
Lanosta-8,24-dien-3-oneAntioxidantApis mellifera propolis
Lanostane derivativesAnti-inflammatory, anticancerVarious plants and fungi
CAS No. 5539-04-8
Product Name Lanosta-8,24-dien-3-one
Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
IUPAC Name (10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25H,9,11-19H2,1-8H3/t21-,22-,25?,28-,29-,30+/m1/s1
Standard InChIKey OMKJDABLEGUPIE-QFKKPMMVSA-N
Isomeric SMILES C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C
SMILES CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C
Canonical SMILES CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C
PubChem Compound 3036241
Last Modified Jul 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator